molecular formula C9H8ClF3O B13517443 (S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol

(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B13517443
M. Wt: 224.61 g/mol
InChI Key: RMFUMJOARZCIFY-YFKPBYRVSA-N
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Description

(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound characterized by the presence of a chlorine atom, a trifluoromethyl group, and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 4-chloro-3-(trifluoromethyl)acetophenone using chiral catalysts or reagents. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from -20°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral ligands and metal catalysts to achieve high enantioselectivity and yield. The reaction is typically carried out under controlled pressure and temperature conditions to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: 4-chloro-3-(trifluoromethyl)acetophenone.

    Reduction: 1-(4-chloro-3-(trifluoromethyl)phenyl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol
  • 1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-one
  • 1-(4-Chloro-3-(trifluoromethyl)phenyl)ethane

Uniqueness

(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol is unique due to its chiral nature and the presence of both a chlorine atom and a trifluoromethyl group

Properties

Molecular Formula

C9H8ClF3O

Molecular Weight

224.61 g/mol

IUPAC Name

(1S)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H8ClF3O/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-5,14H,1H3/t5-/m0/s1

InChI Key

RMFUMJOARZCIFY-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)Cl)C(F)(F)F)O

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)C(F)(F)F)O

Origin of Product

United States

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